

# 3-Chloro-6-(trifluoromethyl)pyridazine chemical structure and IUPAC name

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## Compound of Interest

Compound Name:	3-Chloro-6-(trifluoromethyl)pyridazine
Cat. No.:	B1416223

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An In-depth Technical Guide to **3-Chloro-6-(trifluoromethyl)pyridazine**

## Introduction: A Key Fluorinated Heterocycle in Modern Chemistry

In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. **3-Chloro-6-(trifluoromethyl)pyridazine** stands out as a pivotal building block, offering a unique combination of reactive sites and physicochemical properties. Its structure, featuring an electron-deficient pyridazine ring, a reactive chlorine atom, and a metabolically robust trifluoromethyl group, provides chemists with a versatile platform for constructing complex molecular architectures.

This guide serves as a technical resource for researchers and scientists, delving into the core chemical principles of **3-Chloro-6-(trifluoromethyl)pyridazine**. We will explore its structural attributes, reactivity profile, and its proven applications in synthetic protocols, providing both foundational knowledge and practical, field-proven insights into its utility.

## Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application. This section outlines the formal nomenclature, structure, and key identifiers for **3-Chloro-6-**

(trifluoromethyl)pyridazine.

## IUPAC Name and Synonyms

- IUPAC Name: **3-Chloro-6-(trifluoromethyl)pyridazine**
- Synonyms: 3-Chloro-6-(trifluoromethyl)-1,2-diazine, Pyridazine, 3-chloro-6-(trifluoromethyl)-  
[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical Structure

The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. A chlorine atom is substituted at the 3-position, and a trifluoromethyl group is at the 6-position.

Caption: 2D Structure of **3-Chloro-6-(trifluoromethyl)pyridazine**

## Key Identifiers and Properties

Quantitative data for this compound are summarized below, providing essential information for experimental design and safety assessments.[\[4\]](#)[\[5\]](#)

Property	Value	Reference
CAS Number	258506-68-2	<a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClF <sub>3</sub> N <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	182.53 g/mol	<a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	55-59 °C	<a href="#">[5]</a>
Boiling Point	233.3 ± 35.0 °C at 760 mmHg	<a href="#">[5]</a>
SMILES	FC(F)(F)c1ccc(Cl)nn1	<a href="#">[6]</a>
InChI Key	AZNKQIFEMQHORS-UHFFFAOYSA-N	<a href="#">[6]</a>

## Physicochemical Characteristics and Reactivity

The synthetic utility of **3-Chloro-6-(trifluoromethyl)pyridazine** is a direct consequence of the electronic interplay between its constituent parts. The pyridazine ring, inherently electron-deficient due to the two nitrogen atoms, is made significantly more so by the potent electron-withdrawing effects of the trifluoromethyl group.

This electronic depletion has two primary consequences:

- Activation of the C-Cl Bond: The carbon atom at the 3-position becomes highly electrophilic. This significantly activates the C-Cl bond, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution ( $S_NAr$ ) reactions.
- Modulation of Ring Reactivity: The overall electron-poor nature of the heterocycle influences its participation in various reactions, particularly metal-catalyzed cross-coupling processes.

The relative reactivity of chlorodiazines is a well-studied area, with the positions of the nitrogen atoms and substituents dictating the susceptibility to nucleophilic attack.<sup>[7]</sup> In this case, the combination of the pyridazine core and the  $-CF_3$  group makes the C3 position a reliable and predictable site for functionalization.

## Applications in Synthetic Chemistry

The primary role of **3-Chloro-6-(trifluoromethyl)pyridazine** in research and development is as a versatile intermediate or building block. Its predictable reactivity allows for its incorporation into larger, more complex molecules with high efficiency.

## Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

A prime example of its application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The protocol below, adapted from a documented synthesis, demonstrates the reaction of **3-Chloro-6-(trifluoromethyl)pyridazine** with a boronic acid derivative.<sup>[6]</sup>

Objective: To synthesize [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester.

Materials:

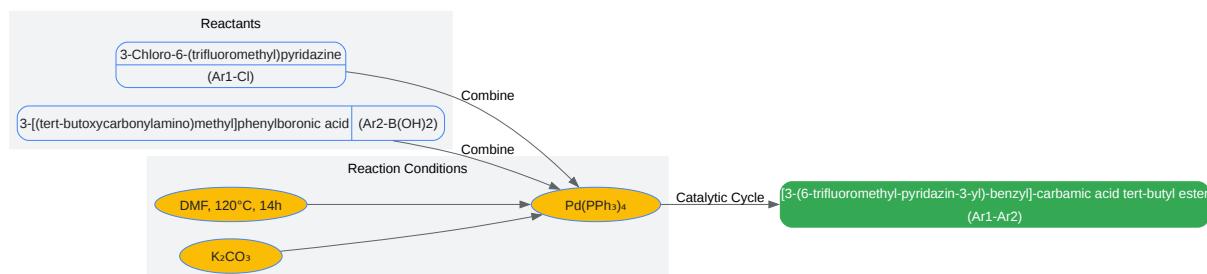
- 3-[(tert-butoxycarbonylamo)ethyl]phenylboronic acid (1.0 eq)
- **3-Chloro-6-(trifluoromethyl)pyridazine** (1.0 eq)
- Potassium carbonate ( $K_2CO_3$ ) (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ] (0.05 eq)
- N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

- Combine 3-[(tert-butoxycarbonylamo)ethyl]phenylboronic acid (500 mg, 1.99 mmol), **3-chloro-6-(trifluoromethyl)pyridazine** (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99 mmol) in a reaction vessel containing DMF (5 mL).[6]
- Purge the solution with an inert gas (e.g., nitrogen or argon) and evacuate the vessel three times to ensure an oxygen-free atmosphere.[6]
- Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the reaction mixture.[6]
- Seal the reaction vessel and heat the mixture to 120 °C for 14 hours.[6]
- After cooling the reaction to room temperature, unseal the vessel and pour the mixture into water.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product. The reported yield for this procedure is 92% of [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a brown solid.[6]

## Workflow Visualization: Suzuki Coupling

The following diagram illustrates the key components and transformation in the described Suzuki coupling protocol.



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Caption: Workflow for a Suzuki cross-coupling reaction.

## Significance in Drug Discovery and Development

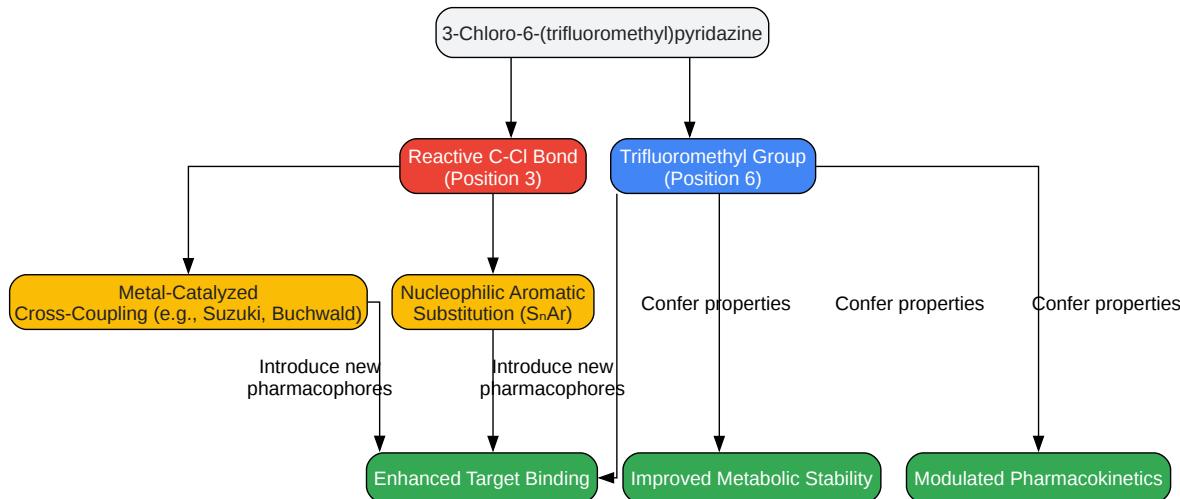
The structural motifs present in **3-Chloro-6-(trifluoromethyl)pyridazine** are highly valued in medicinal chemistry for their ability to enhance the pharmacological properties of drug candidates.

- The Pyridazine Scaffold: As a bioisosteric replacement for a phenyl ring, the pyridazine core can improve solubility and polarity while offering unique hydrogen bond accepting vectors via its nitrogen atoms.<sup>[8]</sup> This can lead to enhanced binding at target proteins and improved pharmacokinetic profiles.<sup>[8]</sup> The pyridazine heterocycle is a feature in several approved drugs.<sup>[8]</sup>

- The Trifluoromethyl Group: The  $-CF_3$  group is a "superstar" substituent in drug design. Its inclusion often leads to:
  - Increased Metabolic Stability: It blocks sites susceptible to oxidative metabolism (e.g., P450 enzymes).[9]
  - Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.[9]
  - Improved Binding Affinity: The strong electronegativity of the group can lead to favorable interactions with protein targets.[9]

## Logical Framework for Application in Drug Discovery

The utility of this compound in a drug discovery program stems from a logical progression: the inherent features of the molecule enable specific synthetic transformations, which in turn confer desirable biological properties to the final compound.

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